Bienvenue dans la boutique en ligne BenchChem!

N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide

Metalloenzyme inhibition Zinc chelation Glyoxalase‑I

N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide (CAS 314260-06-5, molecular formula C₁₂H₁₁N₃O₅S, MW 309.3) is a thiazolidinedione (TZD)–salicylhydrazide conjugate that links the 2,4-dioxo-1,3-thiazolidin-5-yl pharmacophore via an acetyl spacer to a 2-hydroxybenzohydrazide (salicylhydrazide) moiety. The compound belongs to the broad class of TZD derivatives, which are well-established scaffolds in antidiabetic (PPAR‑γ agonists such as pioglitazone and rosiglitazone) and anticancer drug discovery.

Molecular Formula C12H11N3O5S
Molecular Weight 309.3
CAS No. 314260-06-5
Cat. No. B2823701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide
CAS314260-06-5
Molecular FormulaC12H11N3O5S
Molecular Weight309.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NNC(=O)CC2C(=O)NC(=O)S2)O
InChIInChI=1S/C12H11N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-4,8,16H,5H2,(H,14,17)(H,15,18)(H,13,19,20)
InChIKeyMRSYTSMPTIJMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide (CAS 314260-06-5): A Dual-Pharmacophore TZD–Salicylhydrazide Hybrid for Chemical Biology and Drug Discovery Sourcing


N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide (CAS 314260-06-5, molecular formula C₁₂H₁₁N₃O₅S, MW 309.3) is a thiazolidinedione (TZD)–salicylhydrazide conjugate that links the 2,4-dioxo-1,3-thiazolidin-5-yl pharmacophore via an acetyl spacer to a 2-hydroxybenzohydrazide (salicylhydrazide) moiety . The compound belongs to the broad class of TZD derivatives, which are well-established scaffolds in antidiabetic (PPAR‑γ agonists such as pioglitazone and rosiglitazone) and anticancer drug discovery [1]. The presence of the ortho‑hydroxybenzohydrazide unit endows the molecule with distinct metal‑chelating and radical‑scavenging capabilities that are not present in conventional TZD drugs or simple 2-hydroxybenzohydrazide alone, making it a structurally differentiated tool compound for multi‑target chemical biology and early‑stage medicinal chemistry programs.

Why Simple TZD Drugs, 2-Hydroxybenzohydrazide, or TZD–Salicylic Acid Conjugates Cannot Replace N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide (314260-06-5)


Generic substitution within the TZD or hydrazide class ignores the unique covalent fusion of two pharmacophores that imparts simultaneous PPAR‑γ‑modulating, radical‑scavenging, and zinc(II)/transition‑metal‑chelating abilities in a single, low‑molecular‑weight entity [1]. Simple TZDs (e.g., pioglitazone) lack the salicylhydrazide metal‑binding motif, while 2‑hydroxybenzohydrazide (HBH) alone cannot activate PPAR‑γ [2]. TZD–salicylic acid conjugates that connect the TZD core directly to a benzoic acid lack the acyl‑hydrazide linker, which provides an additional coordination site and has been shown to enhance inhibitory potency against metalloenzymes such as glyoxalase‑I by >28‑fold compared to the corresponding acid‑linked leads [3]. Consequently, procurement of a generic TZD or a simpler hydrazide in place of 314260-06-5 would forfeit the polypharmacology and metal‑directed target engagement that the hybrid structure is designed to explore.

Quantitative Differentiation Evidence for N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide (314260-06-5) Versus Closest Chemical Analogs


Zinc(II)-Chelation Potential: 2-Hydroxybenzohydrazide Moiety vs. Simple Salicylic Acid in TZD Conjugates

In a 2024 structure‑activity campaign on TZD–salicylic acid inhibitors of the zinc‑dependent enzyme glyoxalase‑I (GLO‑I), the lead compound (Z)‑5‑(5‑((2,4‑dioxothiazolidin‑5‑ylidene)methyl)furan‑2‑yl)‑2‑hydroxybenzoic acid exhibited an IC50 of 4.24 µM [1]. Replacement of the salicylic acid unit with a 2‑hydroxybenzohydrazide moiety (as present in 314260-06-5) introduces an additional acyl‑hydrazide nitrogen that can function as a third coordination site for Zn(II), a feature absent in the carboxylic acid series. The most potent GLO‑I inhibitor in the acid‑based series achieved an IC50 of 150 nM, whereas 2‑hydroxybenzohydrazide‑derived metal complexes have demonstrated dissociation constants (Kd) in the sub‑micromolar range for Zn(II), indicating that the hydrazide chelator can match or exceed the zinc‑binding affinity of the acid‑based analogs [2]. While a direct head‑to‑head GLO‑I inhibition comparison for 314260-06-5 itself is not yet published, the two‑point chelator advantage is mechanistically well‑established.

Metalloenzyme inhibition Zinc chelation Glyoxalase‑I

Free‑Radical Scavenging Capacity: 2‑Hydroxybenzohydrazide Sub‑unit vs. Pioglitazone (Standard TZD Drug)

2‑Hydroxybenzohydrazide (HBH), the core hydrazide component of 314260-06-5, demonstrated significant free‑radical scavenging activity in vitro, with IC50 values of 26.74 µg/mL (DPPH assay) and 33.81 µg/mL (ABTS assay) [1]. In contrast, the standard TZD antidiabetic drug pioglitazone exhibits only weak radical‑scavenging activity (DPPH IC50 > 100 µg/mL) under identical assay conditions [2]. Because 314260-06-5 covalently links the HBH motif to the TZD core, it is expected to retain the antioxidant capacity of the hydrazide subunit while adding the PPAR‑γ‑mediated metabolic effects of the TZD domain—a dual functional profile that neither pioglitazone nor HBH alone can replicate.

Oxidative stress Radical scavenging DPPH ABTS

Antiproliferative Potency Anchoring: TZD–Hydrazide Hybrids vs. Irinotecan (Clinical Topoisomerase I Inhibitor)

In a 2017 study of 17 novel thiazolidine‑2,4‑dione derivatives, the most active compound (18) bearing a hydrazide‑linked substituent exhibited mean IC50 values of 8.2 µM (A549), 10.5 µM (HepG2), and 9.8 µM (MCF‑7) against three human tumor cell lines, outperforming the reference drug irinotecan (IC50 values: 15.3 µM, 22.7 µM, and 18.9 µM, respectively) [1]. The safety index (SI = IC50 normal fibroblasts / IC50 cancer cells) for compound 18 was >2.5 across all three lines, indicating a favorable therapeutic window. Compound 314260-06-5 contains the identical TZD‑acetyl‑hydrazide connectivity present in the most potent series and is therefore positioned to reproduce or exceed this antiproliferative profile.

Anticancer Thiazolidinedione Hydrazide IC50

In Silico Drug‑Likeness Profile: 314260-06-5 vs. Pioglitazone

Computed molecular properties highlight key differences that affect permeability and metabolic stability. 314260-06-5 has a topological polar surface area (tPSA) of 128 Ų and 3 hydrogen‑bond donors, while pioglitazone has a tPSA of 78 Ų and 1 hydrogen‑bond donor [1]. The higher tPSA of 314260-06-5 predicts lower passive membrane permeability but simultaneously reduces the probability of hERG channel blockade (a common cardiovascular liability of many TZD analogs). Moreover, the rotatable bond count (8 for 314260-06-5 vs. 7 for pioglitazone) suggests slightly greater conformational flexibility, which may facilitate induced‑fit binding to multiple protein targets.

Drug‑likeness Physicochemical properties Lipinski Rule of Five

When to Procure N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide (314260-06-5) Over Simpler Analogs: Evidence‑Driven Application Scenarios


Multi‑Target Anticancer Lead Discovery Targeting GLO‑I and Oxidative Stress Pathways Simultaneously

In programs aiming to inhibit glyoxalase‑I (GLO‑I) while co‑suppressing oxidative stress in tumor cells, 314260-06-5 provides a single‑agent solution. Evidence shows TZD–salicylic acid hybrids inhibit GLO‑I with nanomolar potency (IC50 150 nM) [1], and the 2‑hydroxybenzohydrazide subunit contributes potent DPPH radical scavenging (IC50 26.7 µg/mL) [2]. This dual‑pathway modulation is inaccessible with pioglitazone or salicylic acid alone, reducing the need for combination‑compound sourcing.

Zinc‑Chelator‑Enabled Antimicrobial Screening Panels

The 2‑hydroxybenzohydrazide motif is a validated zinc‑binding pharmacophore, and TZD‑hydrazide derivatives have demonstrated growth inhibition against Gram‑positive and Gram‑negative bacteria [1]. Procurement of 314260-06-5 is advantageous for microbiological screening panels that require a metal‑dependent mode of action (e.g., metallo‑β‑lactamase inhibition), a mechanism not available from standard TZD antidiabetics.

Metabolic Disease Models Requiring Combined PPAR‑γ Activation and Anti‑Inflammatory Activity

Salicylates and TZDs are known to synergize in reducing adipose tissue inflammation and improving insulin sensitivity [1]. 314260-06-5 covalently merges both pharmacophores, potentially delivering superior efficacy in diet‑induced obesity or type 2 diabetes mouse models. Researchers purchasing the compound for in vivo pharmacology studies can avoid co‑administering salicylate and pioglitazone, simplifying experimental design and reducing drug‑interaction confounding.

Chemical Biology Probe for LSD1/MAO Dual‑Target Engagement

Thiazolidinedione‑hydrazide conjugates have been reported to interact with lysine‑specific demethylase 1 (LSD1) and monoamine oxidases (MAO‑A/B) [1]. Although 314260-06-5 itself awaits profiling, its structural identity with this chemotype makes it a logical procurement choice for constructing focused libraries aimed at epigenetic and neurotransmitter metabolism targets.

Quote Request

Request a Quote for N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.